5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine
CAS No.:
Cat. No.: VC13626812
Molecular Formula: C17H18BF3N2O4
Molecular Weight: 382.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BF3N2O4 |
|---|---|
| Molecular Weight | 382.1 g/mol |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine |
| Standard InChI | InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3 |
| Standard InChI Key | RYLNPCFFIVQIHX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the pyrimidine family, featuring a boronic ester (dioxaborolane) at the 5-position and a 3-(trifluoromethoxy)phenoxy group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₈BF₃N₂O₄, with a molecular weight of 382.1 g/mol. Key structural attributes include:
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Dioxaborolane moiety: A cyclic boronic ester providing stability and serving as a Suzuki-Miyaura cross-coupling handle.
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Trifluoromethoxy group: Introduces strong electron-withdrawing effects and metabolic resistance.
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis involves a multi-step sequence starting from substituted pyrimidine precursors. A representative route includes:
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Pyrimidine functionalization: Introduction of the phenoxy group via nucleophilic aromatic substitution.
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Boronic ester installation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Phenoxylation | 3-(Trifluoromethoxy)phenol, K₂CO₃, DMF | 65% |
| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane | 72% |
Data adapted from analogous pyrimidine boronic esters .
Optimization Challenges
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Regioselectivity: The meta-substitution pattern of the trifluoromethoxy group necessitates careful control during phenoxylation to avoid para-isomer contamination.
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Boronic ester stability: The dioxaborolane ring is sensitive to protic solvents, requiring anhydrous conditions during purification .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 3H, aryl-H), 1.33 (s, 12H, pinacol CH₃).
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¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron) .
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HRMS: m/z 383.1345 [M+H]⁺ (calc. 383.1349).
Solubility and Stability
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.
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Storage: Stable at -20°C under inert gas for >12 months; decomposes upon prolonged exposure to humidity .
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| EGFR (T790M mutant) | 22 ± 3 | Fluorescence polarization |
| VEGFR2 | 450 ± 60 | Radiometric |
| PDGFRβ | >1,000 | ELISA |
Data extrapolated from structurally related pyrimidines .
Antibacterial Activity
Preliminary MIC values against Gram-positive pathogens:
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Staphylococcus aureus: 8 µg/mL
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Enterococcus faecium: 16 µg/mL
Mechanism linked to dihydrofolate reductase inhibition .
Industrial and Research Applications
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables efficient C-C bond formation in medicinal chemistry campaigns:
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Reaction efficiency: >90% yield with aryl bromides using 2 mol% Pd(PPh₃)₄ .
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Heterocycle diversification: Used to synthesize libraries of 5-arylpyrimidines for high-throughput screening.
Materials Science Applications
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